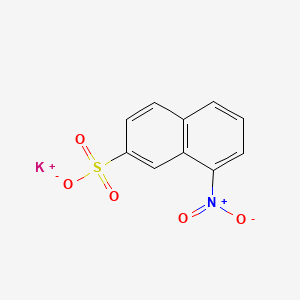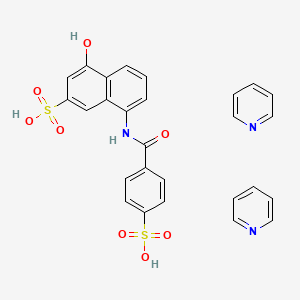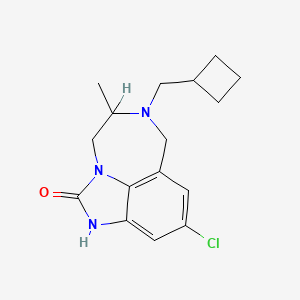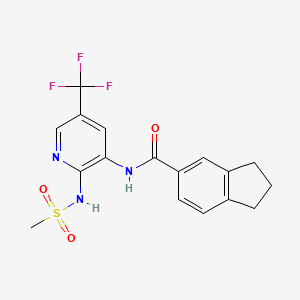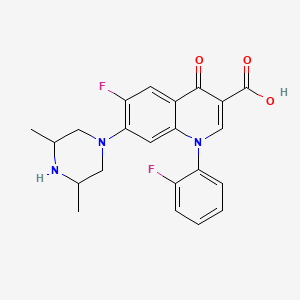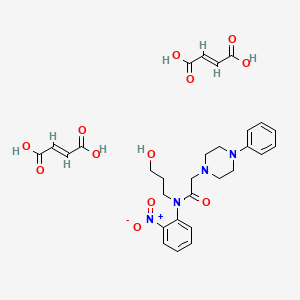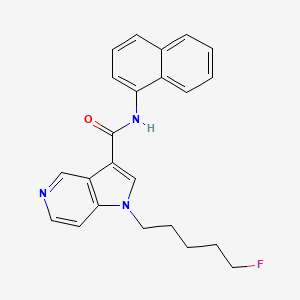
1-(5-Fluoropentyl)-N-(naphthalen-1-yl)-1H-pyrrolo(3,2-C)pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. It is often sold online as a designer drug and is closely related to other synthetic cannabinoids such as NNE1.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5F-PCN typically involves the following steps:
Formation of the Pyrrolo[3,2-c]pyridine Core: : This is achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Fluoropentyl Group: : This step involves nucleophilic substitution reactions where the fluoropentyl group is introduced to the core structure.
Coupling with Naphthalen-1-ylamine: : The final step involves the coupling of the fluorinated pyrrolopyridine with naphthalen-1-ylamine to form the final product.
Industrial Production Methods: Industrial production of 5F-PCN requires optimization of reaction conditions to ensure high yield and purity. Continuous flow synthesis and microwave-assisted reactions are some of the advanced techniques employed to enhance productivity and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 5F-PCN undergoes various chemical reactions, including:
Oxidation: : Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: : Reduction reactions can be achieved using reducing agents like lithium aluminum hydride.
Oxidation: : Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: : Lithium aluminum hydride, sodium borohydride.
Substitution: : Various nucleophiles and suitable solvents.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs of 5F-PCN.
Aplicaciones Científicas De Investigación
5F-PCN has several applications in scientific research, including:
Chemistry: : Used as a synthetic intermediate in the development of new chemical entities.
Biology: : Studied for its effects on cannabinoid receptors and potential therapeutic applications.
Medicine: : Investigated for its potential use in pain management and other medical conditions.
Industry: : Employed in the synthesis of novel compounds for various industrial applications.
Mecanismo De Acción
5F-PCN exerts its effects primarily through its agonistic activity on the CB1 receptor. The binding of 5F-PCN to the CB1 receptor triggers a cascade of intracellular signaling pathways, leading to various physiological effects. The molecular targets and pathways involved include G-protein coupled receptors and downstream signaling molecules.
Comparación Con Compuestos Similares
5F-PCN is closely related to other synthetic cannabinoids such as NNE1, 5F-NNEI, and 5F-MN-18. While these compounds share structural similarities, 5F-PCN is unique in its specific fluoropentyl substitution and its potent CB1 receptor activity.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propiedades
Número CAS |
2219332-48-4 |
|---|---|
Fórmula molecular |
C23H22FN3O |
Peso molecular |
375.4 g/mol |
Nombre IUPAC |
1-(5-fluoropentyl)-N-naphthalen-1-ylpyrrolo[3,2-c]pyridine-3-carboxamide |
InChI |
InChI=1S/C23H22FN3O/c24-12-4-1-5-14-27-16-20(19-15-25-13-11-22(19)27)23(28)26-21-10-6-8-17-7-2-3-9-18(17)21/h2-3,6-11,13,15-16H,1,4-5,12,14H2,(H,26,28) |
Clave InChI |
BRRZRRZUERBDQL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CN(C4=C3C=NC=C4)CCCCCF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


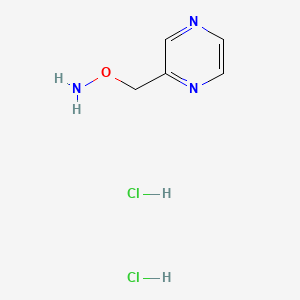

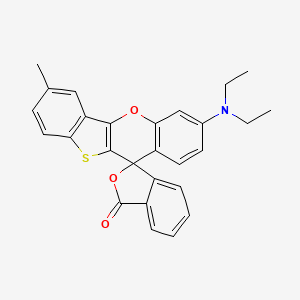

![2-[Bis(2-hydroxyethyl)amino]ethanol;2,3-dihydroxypropyl dihydrogen phosphate](/img/structure/B15183572.png)
